2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
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Overview
Description
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and malononitrile functional groups
Scientific Research Applications
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile has a wide range of scientific research applications:
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Based on its structure, it can be inferred that it might participate in reactions at the benzylic position . In such reactions, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in various chemical databases .
Result of Action
It can be inferred from its structure and potential reactivity that it might participate in reactions at the benzylic position , which could lead to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which compounds with similar structures have been used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base to form the benzyl ether.
Knoevenagel Condensation: The benzyl ether is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile can be compared with other similar compounds, such as:
2-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]oxy}phenyl)methylene]malononitrile: Similar structure but lacks the benzyl group, resulting in different reactivity and applications.
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]cyanoacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZMDZLYQXWJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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